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A Comprehensive Comparison of the PKC Inhibitors Go 6983 and Sotrastaurin for Researchers

This guide provides a detailed, data-driven comparison of two widely used Protein Kinase C

(PKC) inhibitors, Go 6983 and Sotrastaurin (also known as AEB071). The information is

intended for researchers, scientists, and professionals in drug development to facilitate the

selection of the most appropriate inhibitor for their experimental needs.

Introduction to Go 6983 and Sotrastaurin
Go 6983 is a broad-spectrum, cell-permeable PKC inhibitor belonging to the

bisindolylmaleimide class of compounds.[1] It functions as an ATP-competitive inhibitor and is

widely used in preclinical research to investigate the roles of various PKC isoforms in cellular

signaling pathways.[2] Its applications have been noted in studies of cardioprotection, where it

can attenuate the effects of ischemia/reperfusion injury.[3][4][5]

Sotrastaurin (AEB071) is a potent, selective, and orally-active pan-PKC inhibitor.[6][7] It has

been the subject of numerous clinical trials, particularly for its immunosuppressive properties in

preventing organ transplant rejection and for its potential as an anti-cancer agent in diseases

like uveal melanoma.[7][8][9][10][11] Its mechanism primarily involves the inhibition of T-cell

activation.[12][13]
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The primary difference between Go 6983 and Sotrastaurin lies in their potency and selectivity

against the various PKC isoforms.

Inhibitor Target PKC Isoform IC50 / Ki (nM) Notes

Go 6983 PKCα 7 IC50[14][15][16]

PKCβ 7 IC50[14][15][16]

PKCγ 6 IC50[14][15][16]

PKCδ 10 IC50[14][15][16]

PKCζ 60 IC50[14][15][16]

PKCμ (PKD1) 20,000

IC50; Notably less

effective against

PKCμ.[14][17][18]

Sotrastaurin PKCα 0.95 Ki[6][7]

PKCβ 0.64 Ki[6][7]

PKCδ 2.1 Ki[6]

PKCε 3.2 Ki[6]

PKCη 1.8 Ki[6]

PKCθ 0.22

Ki; Shows highest

potency against

PKCθ.[6][7][19]

PKCζ -
Inactive against PKCζ.

[19]

Key Observations:

Potency: Sotrastaurin generally exhibits higher potency with Ki values in the sub-nanomolar

to low nanomolar range, whereas Go 6983 has IC50 values in the low to mid-nanomolar

range for most classical and novel PKC isoforms.[6][7][14]
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Go 6983 is considered a broad-spectrum inhibitor, affecting conventional (α, β, γ), novel

(δ), and atypical (ζ) PKC isoforms, although it is significantly less potent against PKCμ

(also known as PKD1).[14][17][18]

Sotrastaurin is a pan-PKC inhibitor but is notably inactive against the atypical isoform

PKCζ.[19] It shows particularly high potency for PKCθ, which is crucial for its effects on T-

cell activation.[6][7]

Off-Target Effects: Both inhibitors can affect other kinases. At a concentration of 500 nM, Go
6983 was found to substantially inhibit 21 other kinases in a large panel screen.[2]

Sotrastaurin has been shown to inhibit glycogen synthase kinase 3β (GSK3β) with an IC50

below 1 μM.[6]

Mechanism of Action and Signaling Pathway
Both Go 6983 and Sotrastaurin are ATP-competitive inhibitors, meaning they bind to the ATP-

binding site in the catalytic domain of PKC, preventing the phosphorylation of its substrates.

This action blocks the downstream signaling cascades that are dependent on PKC activity.

The following diagram illustrates the general activation of conventional and novel PKC isoforms

and the point of inhibition by these small molecules.
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Caption: General PKC signaling pathway and point of inhibition.
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Experimental Protocols
A standard method to determine the inhibitory activity of compounds like Go 6983 and

Sotrastaurin is an in vitro kinase assay.

Protocol: In Vitro PKC Kinase Activity Assay
This protocol is a generalized procedure based on common methodologies, such as

scintillation proximity assays or filter-binding assays.[19]

Objective: To measure the phosphotransferase activity of a specific PKC isoform in the

presence of an inhibitor and determine the IC50 value.

Materials:

Recombinant purified PKC isoform

Specific peptide substrate for the PKC isoform

Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.2 mM CaCl₂)

Lipid activator solution (e.g., phosphatidylserine and diacylglycerol vesicles)

[γ-³²P]ATP or [γ-³³P]ATP

ATP solution (non-radioactive)

Go 6983 or Sotrastaurin (dissolved in DMSO, with serial dilutions prepared)

P81 phosphocellulose paper or other binding matrix

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation fluid and counter

Procedure:

Prepare Reagents: Thaw all reagents and keep them on ice. Sonicate the lipid activator

solution immediately before use.
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Prepare Reaction Mix: In a microcentrifuge tube, combine the kinase assay buffer, lipid

activator, and the specific peptide substrate.

Add Inhibitor: Add a small volume of the serially diluted inhibitor (Go 6983 or Sotrastaurin) or

DMSO (for the control) to the reaction tubes.

Add Enzyme: Add the purified PKC isoform to the tubes to initiate a pre-incubation period.

Initiate Kinase Reaction: Start the phosphorylation reaction by adding the ATP mix, which

includes a known concentration of non-radioactive ATP and a tracer amount of [γ-³²P]ATP.

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20

minutes), ensuring the reaction is within the linear range.

Stop Reaction & Spot: Stop the reaction by spotting a portion of the reaction mixture onto the

P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the

free radioactive ATP will not.

Washing: Wash the P81 papers multiple times with the phosphoric acid wash buffer to

remove any unbound [γ-³²P]ATP.

Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and

measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Plot the measured radioactivity against the inhibitor concentration. Fit the data

to a dose-response curve to calculate the IC50 value, which is the concentration of the

inhibitor required to reduce PKC activity by 50%.
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Caption: Workflow for an in vitro PKC kinase activity assay.
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Summary and Recommendations
The choice between Go 6983 and Sotrastaurin depends heavily on the specific research

question and experimental context.

Choose Go 6983 for:

Broad, non-isoform-specific inhibition of PKC in in vitro or cell-based assays where a well-

characterized, general PKC inhibitor is needed.

Studies where inhibition of the atypical PKCζ is desired.[14][15][16]

Differentiating the activity of PKCμ (PKD1) from other PKC isoforms, due to its low

potency against PKCμ.[17][18]

Preclinical models of ischemia/reperfusion injury.[3][4]

Choose Sotrastaurin for:

High-potency inhibition of conventional and novel PKC isoforms.

Experiments focused on T-cell activation and immunosuppression, particularly where

targeting PKCθ is important.[7][12]

In vivo studies, given its development as an orally bioavailable drug.[6]

Studies where sparing the atypical PKCζ isoform is critical.[19]

Translational research related to oncology or immunology, leveraging the existing clinical

data.[8][10][20]

Both compounds are powerful tools for dissecting the complex roles of PKC signaling.

Researchers should carefully consider the isoform selectivity, potency, and known off-target

effects detailed in this guide to ensure the most accurate and interpretable experimental

outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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